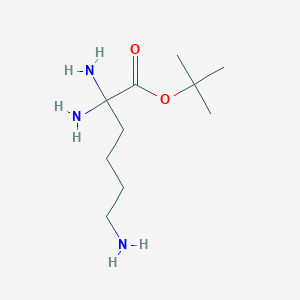

Tert-butyl 2,2,6-triaminohexanoate

Description

Significance of Protected Amino Acid Esters in Advanced Chemical Transformations

In the realm of chemical synthesis, particularly in peptide and medicinal chemistry, the use of protecting groups is a fundamental strategy to ensure regioselectivity and prevent unwanted side reactions. cem.comorganic-chemistry.org Protected amino acid esters are crucial intermediates that allow for the sequential formation of amide bonds and other chemical transformations. The ester group, often a methyl or tert-butyl ester, temporarily masks the carboxylic acid functionality, while other protecting groups, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), shield the amino groups. nih.govrsc.orgresearchgate.net The choice of protecting group is critical and depends on the specific reaction conditions and the desired final product. The tert-butyl ester, for instance, is stable under many reaction conditions but can be selectively removed under acidic conditions, providing an orthogonal protection strategy. organic-chemistry.org This allows for the deprotection of the carboxylic acid without affecting other acid-labile protecting groups that may be present on the amino acid side chains.

Overview of Unique Structural Motifs in Synthetic Building Blocks

The development of novel synthetic building blocks with unique structural motifs is a driving force in modern drug discovery and materials science. sciencedaily.com Chemists are constantly seeking to expand the available chemical space by creating molecules with unprecedented three-dimensional arrangements of atoms. sciencedaily.comresearchgate.net These unique motifs can impart desirable properties to the final products, such as enhanced biological activity, improved material strength, or novel electronic properties. nih.govtandfonline.com The incorporation of multiple stereocenters, constrained ring systems, or unusual functional group combinations can lead to molecules with highly specific and potent interactions with biological targets or with unique self-assembly properties for the creation of new materials. nih.govtandfonline.com

Contextualizing Polyfunctional Hexanoate (B1226103) Scaffolds within Peptide and Material Science Research

Polyfunctional hexanoate scaffolds, such as the theoretical tert-butyl 2,2,6-triaminohexanoate, represent a class of building blocks with significant potential in both peptide and material science research. The six-carbon backbone provides a flexible yet defined scaffold upon which multiple functional groups can be appended. In the context of peptide science, the amino groups can serve as points for peptide chain elongation or for the attachment of other bioactive moieties. nih.govmdpi.com In material science, these polyfunctional scaffolds can be used as monomers for the synthesis of novel polymers and hydrogels. mdpi.comnih.govmdpi.com The presence of multiple amino groups allows for extensive cross-linking, leading to materials with enhanced mechanical properties and thermal stability. mdpi.com Furthermore, the amino groups can be chemically modified to introduce other functionalities, such as fluorescent tags or targeting ligands, creating multifunctional materials for a wide range of applications. mdpi.comnih.gov

Interactive Data

Below are illustrative tables that provide context for the types of data associated with compounds like this compound.

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Hypothetical Value |

| Molecular Formula | C10H23N3O2 |

| Molecular Weight | 217.31 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 185-190 °C (decomposes) |

| Solubility | Soluble in water, methanol (B129727) |

| pKa (α-amino) | ~9.5 |

| pKa (ε-amino) | ~10.8 |

| pKa (α-amino gem-diamine) | ~6.5 |

Table 2: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Carbobenzyloxy | Cbz | Hydrogenolysis, Strong Acid |

| Acetyl | Ac | Acid or Base Hydrolysis |

Structure

3D Structure

Properties

Molecular Formula |

C10H23N3O2 |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

tert-butyl 2,2,6-triaminohexanoate |

InChI |

InChI=1S/C10H23N3O2/c1-9(2,3)15-8(14)10(12,13)6-4-5-7-11/h4-7,11-13H2,1-3H3 |

InChI Key |

UGMBQRXUHSOIJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCN)(N)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2,2,6 Triaminohexanoate

Reactivity of the Tert-butyl Ester Moiety

The tert-butyl ester group is a significant feature of the molecule, known for its stability under many conditions but susceptibility to cleavage under specific acidic environments. thieme.de

Hydrolysis Mechanisms (Acid-catalyzed and Base-catalyzed)

Acid-Catalyzed Hydrolysis: The hydrolysis of tert-butyl esters under acidic conditions typically proceeds through a unimolecular pathway (AAL1). oup.com Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. acsgcipr.org However, due to the stability of the tertiary carbocation that can be formed, the reaction often favors cleavage of the alkyl-oxygen bond. cdnsciencepub.comchegg.com This process involves the formation of a tert-butyl cation intermediate, which is a relatively stable carbocation. acsgcipr.org The use of various acids, including trifluoroacetic acid, p-toluenesulfonic acid, and mineral acids like HCl and H₂SO₄, can facilitate this cleavage. acsgcipr.org In some instances, particularly with tert-butyl formate (B1220265), an AAC2 mechanism involving bimolecular attack by water can also occur. oup.com

Base-Catalyzed Hydrolysis: Tert-butyl esters are generally resistant to base-catalyzed hydrolysis due to steric hindrance around the carbonyl group. arkat-usa.org The bulky tert-butyl group impedes the approach of a nucleophile, such as a hydroxide (B78521) ion. arkat-usa.org However, under specific non-aqueous conditions, such as using potassium tert-butoxide in DMSO or a phase-transfer catalyst, hydrolysis can be achieved. arkat-usa.org The use of poorly solvated hydroxide anions in non-aqueous media can enhance their nucleophilicity, facilitating the attack on the sterically hindered carbonyl carbon. arkat-usa.org

Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis of Tert-butyl Esters

| Condition | Mechanism | Key Intermediates | Reactivity | Notes |

|---|---|---|---|---|

| Acidic | AAL1 (predominantly) | Tert-butyl carbocation | High | Cleavage is facile due to the stability of the carbocation. acsgcipr.orgcdnsciencepub.com |

| Basic | Saponification (Addition-Elimination) | Tetrahedral intermediate | Low | Steric hindrance from the tert-butyl group makes it resistant to hydrolysis. arkat-usa.orgmasterorganicchemistry.com |

Transesterification Pathways with Various Alcohols

Transesterification of tert-butyl esters can be achieved using various catalysts. Lanthanum(III) isopropoxide has been shown to be an effective catalyst for the transesterification of methyl esters to tert-butyl esters, a process that can also be applied in reverse. researchgate.net This method is notable for its chemoselectivity. researchgate.net Additionally, reactions of tert-butyl esters with certain chlorinating agents and a tin(II) chloride catalyst can generate acid chloride intermediates in situ, which then react with alcohols to form different esters. organic-chemistry.org The use of an excess of the new alcohol can drive the equilibrium towards the desired product, especially when the basicity of the incoming and leaving alcohol is similar. masterorganicchemistry.com

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution at the tert-butyl ester carbonyl is a key reaction pathway. khanacademy.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group. masterorganicchemistry.com The stability of the leaving group is a crucial factor in these reactions. khanacademy.org Oxometallic species like oxotitanium acetylacetonate (B107027) have been demonstrated to be efficient and water-tolerant catalysts for these reactions with various protic nucleophiles, including alcohols, amines, and thiols. acs.org

Transformations Involving the Amino Functionalities

The presence of three amino groups on the hexanoate (B1226103) backbone opens up a wide range of possible chemical transformations, allowing for the introduction of various functionalities.

Amidation and Peptide Bond Formation Reactions

The amino groups of tert-butyl 2,2,6-triaminohexanoate can readily undergo amidation to form amide bonds. This is a fundamental reaction in peptide synthesis. researchgate.net The process typically involves the activation of a carboxylic acid, which then reacts with the amine. researchgate.netyoutube.com Boron-based Lewis acids have been shown to catalyze the direct amidation of unprotected amino acids, forming a cyclic intermediate that facilitates the reaction. nih.gov Peptide bond formation can also be achieved in the gas phase through ion/ion reactions involving protected and activated amino acid reagents. nih.gov The formation of peptide bonds is a thermodynamically favorable process, converting a high-energy aminoacyl ester bond to a more stable amide bond. nih.gov

Alkylation and Acylation of Amino Groups

The amino functionalities are nucleophilic and can be readily alkylated or acylated.

Alkylation: Direct N-alkylation of amino acid esters can be achieved using alcohols in the presence of a ruthenium catalyst, a method that is atom-economic and proceeds without a base. nih.gov However, direct α-C-alkylation of NH₂-unprotected amino acid esters is challenging due to the competing N-alkylation. acs.org Biomimetic chiral pyridoxals have been developed to enable this transformation by enhancing the nucleophilicity of the α-amino C-H bonds. acs.org

Acylation: Selective acylation of polyamines is a significant challenge. nih.gov However, novel reagents have been developed that show exceptional selectivity for acylating primary amines, even in the presence of other nucleophilic groups. nih.gov The acylation of amino acids can also be performed using agents like acetic anhydride. aklectures.com In the context of polyamines, the presence of a second amino group can act as a base to facilitate the acyl transfer process. nih.gov

Table 2: Reactivity of Amino Functionalities

| Reaction | Reagents/Catalysts | Product Type | Key Mechanistic Features |

|---|---|---|---|

| Amidation | Activated carboxylic acids, Boron Lewis acids | Amides, Peptides | Formation of a tetrahedral intermediate or a cyclic intermediate with a catalyst. researchgate.netnih.gov |

| Alkylation | Alcohols with Ru catalyst, Alkyl halides with chiral pyridoxals | N-alkylated amines, α-C-alkylated amines | Borrowing hydrogen strategy or activation of α-C-H bond. nih.govacs.org |

| Acylation | Acylating agents (e.g., acetic anhydride), specialized reagents for selective acylation | Amides | Nucleophilic attack of the amine on the acylating agent. nih.govaklectures.com |

Cyclization Reactions and Ring Closure Strategies

The strategic placement of amino groups in this compound provides a foundation for various intramolecular cyclization reactions, leading to the formation of heterocyclic structures. The specific reaction conditions and the choice of reagents can direct the cyclization to produce different ring systems.

One of the primary cyclization pathways involves the formation of a seven-membered ring through intramolecular aminolysis. This reaction, often promoted by heat or a base catalyst, would involve the nucleophilic attack of the primary amine at the 6-position onto the carbonyl carbon of the tert-butyl ester. The steric hindrance of the tert-butyl group makes this transformation challenging, often requiring elevated temperatures to facilitate the elimination of tert-butanol (B103910). The resulting product would be a 1,4-diazepan-5-one (B1224613) derivative.

Another potential cyclization strategy involves the reaction of the geminal diamine at the 2-position. For instance, reaction with phosgene (B1210022) or a phosgene equivalent could lead to the formation of a cyclic urea (B33335) fused to a six-membered ring. This type of reaction is common for 1,2-diamines and would yield a bicyclic system.

Furthermore, reaction with dicarbonyl compounds, such as 2,4-pentanedione, could lead to the formation of a diazepine (B8756704) ring through condensation with the geminal diamine. The specific outcome of these reactions is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the electrophile used.

Interplay between Ester and Amine Reactivities

The presence of both ester and multiple amine functionalities within the same molecule necessitates a careful consideration of chemoselectivity. The differential reactivity of the α-geminal diamine and the ε-primary amine, along with the sterically hindered tert-butyl ester, allows for selective transformations.

Chemoselective Transformations

The selective functionalization of the different amine groups is a key aspect of the chemistry of this compound. The ε-amino group, being a primary amine, is generally more nucleophilic and less sterically hindered than the α-geminal diamine. This difference can be exploited for selective acylation, alkylation, or sulfonylation reactions under carefully controlled conditions. For example, treatment with one equivalent of a bulky acylating agent at low temperatures would likely lead to preferential acylation of the ε-amino group.

Conversely, the geminal diamine at the α-position can undergo unique reactions. For instance, it can react with aldehydes and ketones to form cyclic aminals. The choice of the carbonyl compound and the reaction conditions can influence the stability and further reactivity of the resulting cyclic structure.

The tert-butyl ester group is relatively robust to nucleophilic attack due to steric hindrance. However, it can be cleaved under strongly acidic conditions, such as with trifluoroacetic acid, to yield the corresponding carboxylic acid without affecting the amine groups if they are appropriately protected.

A summary of potential chemoselective transformations is presented in the table below:

| Reagent/Condition | Target Functional Group | Product Type |

| 1 eq. Boc-anhydride, mild base | ε-amino group | Nε-Boc protected amine |

| Phthalic anhydride, heat | ε-amino group | Nε-phthalimide |

| Acetone, reflux | α-geminal diamine | Cyclic aminal |

| Trifluoroacetic acid | tert-butyl ester | Carboxylic acid |

Tandem and Cascade Reactions

The arrangement of functional groups in this compound is conducive to tandem and cascade reactions, where a single reaction event initiates a sequence of intramolecular transformations.

A potential cascade reaction could be initiated by the reaction of the ε-amino group with an electrophile that also introduces a leaving group. For example, reaction with a suitable Michael acceptor could be followed by an intramolecular cyclization involving one of the α-amino groups.

Another example would be an intramolecular Pictet-Spengler type reaction. If the ε-amino group is first converted to an imine through reaction with an aldehyde, and if one of the α-amino groups is appropriately positioned, a subsequent intramolecular cyclization could occur, leading to the formation of a complex heterocyclic system. The feasibility of such a reaction would depend on the conformational flexibility of the six-carbon chain.

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of the reactions of this compound is crucial for controlling the reaction outcomes and for the rational design of synthetic routes.

Kinetic Studies and Reaction Order Analysis

Kinetic studies can provide valuable insights into the rate-determining steps of the reactions of this compound. For instance, in the case of the intramolecular aminolysis leading to the formation of a 1,4-diazepan-5-one, the reaction rate would likely be dependent on the concentration of the starting material and any added base catalyst.

A hypothetical kinetic study of the base-catalyzed intramolecular cyclization could reveal a second-order rate law, being first order in the concentration of the substrate and first order in the concentration of the base. This would suggest that the deprotonation of the ε-amino group is a pre-equilibrium step, followed by a rate-determining nucleophilic attack on the ester carbonyl.

The table below summarizes hypothetical kinetic data for the intramolecular cyclization:

| [Substrate] (M) | [Base] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 0.1 | 0.2 | 3.1 x 10⁻⁵ |

Spectroscopic Monitoring of Reaction Intermediates

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for monitoring the progress of reactions and for identifying transient intermediates.

During the intramolecular cyclization, the disappearance of the characteristic signals for the tert-butyl ester protons in the ¹H NMR spectrum and the ester carbonyl stretch in the IR spectrum would be observed. Concurrently, the appearance of an amide carbonyl stretch in the IR spectrum and new signals corresponding to the cyclic product in the NMR spectra would confirm the progress of the reaction.

In situ monitoring techniques, such as ReactIR, could be employed to track the concentration of reactants, products, and any observable intermediates in real-time. For example, in the formation of a cyclic aminal from the geminal diamine and an aldehyde, it might be possible to observe the formation of a hemiaminal intermediate before its dehydration to the final product. The observation of a transient C-O stretch in the IR spectrum could provide evidence for such an intermediate.

Strategic Utility of Tert Butyl 2,2,6 Triaminohexanoate As a Building Block in Complex Organic Synthesis

Construction of Oligomeric and Polymeric Architectures

The trifunctional nature of tert-butyl 2,2,6-triaminohexanoate, possessing two primary amino groups and a carboxylic acid masked as a tert-butyl ester, renders it an exceptional monomer for the synthesis of various oligomeric and polymeric materials.

Precursors for Poly(amino acid)s and Polyaminoamides

The presence of both amino and carboxyl functionalities allows for the facile polymerization of this compound derivatives to form poly(amino acid)s and polyaminoamides. The synthesis of poly(amino acid)s often involves the polymerization of N-carboxyanhydrides of α-amino acids. nih.gov While this method is established, it can be expensive and requires protection of reactive side-chain groups. nih.gov The structure of this compound offers an alternative route. After suitable protection of one of the amino groups, the remaining amino and carboxyl groups can be utilized for chain-growth polymerization. Subsequent deprotection of the side-chain amino group can then provide a functional handle for further modification or to impart specific properties to the resulting polymer.

Polyaminoamides can be synthesized through step-growth polymerization of diamine and diacid monomers. In this context, derivatives of this compound can serve as either the diamine or a modified diacid component, leading to polymers with regularly spaced functional groups. These polymers are of interest for applications in drug delivery and biomaterials.

Design of Sequence-Defined Macromolecules

The orthogonal protecting groups often employed in derivatives of this compound facilitate the synthesis of sequence-defined macromolecules. By selectively deprotecting and reacting the different functional groups, monomers can be added in a specific order, leading to oligomers with a precisely controlled sequence of functional units. This level of control is crucial for creating materials with tailored properties and for mimicking the complexity of biological macromolecules.

Scaffolds for Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.govresearchgate.net The rigid or semi-rigid structure of this compound makes it an attractive scaffold for the design of novel peptidomimetics.

Incorporation into Unnatural Peptide Backbones

The unique arrangement of functional groups in this compound allows for its incorporation into peptide backbones, resulting in unnatural peptide analogues. By replacing a natural amino acid with this building block, the conformational properties of the resulting peptide can be significantly altered. This can lead to the stabilization of specific secondary structures, such as turns or helices, which are often critical for biological activity. The synthesis of such peptidomimetics can be achieved using solid-phase synthesis techniques, which allow for the rapid generation of libraries of related compounds. nih.govresearchgate.net

Integration into Combinatorial Chemistry Libraries for Chemical Space Exploration

Combinatorial chemistry is a powerful tool for the discovery of new bioactive molecules by synthesizing and screening large libraries of compounds. nih.gov The versatile nature of this compound makes it an ideal building block for inclusion in such libraries.

The multiple functional groups on the molecule allow for the introduction of a wide variety of substituents, leading to a diverse range of final products from a single scaffold. For example, the two primary amino groups and the carboxylic acid can be independently functionalized with different chemical moieties. This "multi-component reaction" approach enables the rapid generation of a large number of structurally diverse compounds. The exploration of this expanded chemical space can lead to the identification of novel hits and lead compounds for drug discovery programs. chimia.ch

Below is an interactive data table summarizing the properties and potential applications of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Key Features | Potential Applications |

| This compound | Not Available | C10H23N3O2 | Chiral, trifunctional building block | Poly(amino acid)s, Polyaminoamides, Peptidomimetics, Combinatorial Libraries |

| L-Phenylalanine | 63-91-2 | C9H11NO2 | Natural amino acid | Peptide synthesis |

| Di-tert-butyl dicarbonate (B1257347) | 24424-99-5 | C10H18O5 | Boc-protecting group reagent | Protection of amino groups |

| (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid | Not Available | C6H14N2O3 | Non-proteinogenic amino acid | Oxime ligation, peptide modification |

| Tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate | 106984-09-2 | C13H27NO6 | PEGylated building block | PEG linkers in bioconjugation |

| Tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate | 252881-74-6 | C13H27NO5 | PEGylated building block | PEG linkers in bioconjugation |

Parallel Synthesis Methodologies

The trifunctional nature of this compound makes it an ideal scaffold for parallel synthesis, a strategy employed to rapidly generate large libraries of related compounds for high-throughput screening. In this context, the three amino groups and the carboxylic acid ester serve as points for diversification.

By employing orthogonal protecting group strategies, each amino group can be selectively deprotected and reacted with a variety of building blocks. For instance, the ε-amino group could be protected with an Fmoc group, while the α-amino groups might be protected with Boc groups. This allows for the selective removal of the Fmoc group and subsequent acylation with a diverse set of carboxylic acids. Following this, the Boc groups can be removed to allow for further diversification at the α-position. This approach can be used to generate a library of compounds with a common core structure but varied peripheral functionalities.

The use of automated synthesizers can further enhance the efficiency of this process, allowing for the rapid production of hundreds or even thousands of unique compounds. This is particularly valuable in drug discovery, where large and diverse chemical libraries are essential for identifying new therapeutic leads. The parallel synthesis of amide-linked small molecules has been shown to be an effective strategy for discovering potent biological agents. walshmedicalmedia.com

Table 1: Potential Diversification of this compound in Parallel Synthesis

| Functional Group | Protecting Group | Potential Modifying Reagents |

| α-Amino Groups | Boc (Di-tert-butyl dicarbonate) | Aldehydes, ketones (for reductive amination), sulfonyl chlorides |

| ε-Amino Group | Fmoc (9-fluorenylmethyloxycarbonyl chloride) | Carboxylic acids, acyl chlorides, isocyanates |

| Carboxyl Group | Tert-butyl ester |

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) offers a powerful platform for the construction of complex molecules, including peptides and other oligomers, with high efficiency and purity. researchgate.net this compound can be strategically employed in SPOS in several ways.

The tert-butyl ester of the molecule allows for its attachment to a solid support via one of its amino groups, typically the ε-amino group, after appropriate protection of the α-amino functions. For instance, the ε-amino group could be derivatized with a linker that is then attached to a resin, such as a Wang or Rink amide resin. bldpharm.com The use of Fmoc and Boc protecting groups for the α- and ε-amino groups, respectively, allows for selective deprotection and chain elongation. bldpharm.com

The geminal diamino group at the α-position introduces a unique structural motif that can be used to create novel peptide mimics or to introduce branching points in a growing chain. The synthesis of oligomeric L-lysine peptides by the solid-phase method is a well-established technique that can be adapted for this purpose. beilstein-journals.org

Table 2: Hypothetical Solid-Phase Synthesis Scheme using this compound

| Step | Description | Reagents and Conditions |

| 1. Resin Functionalization | Attachment of a linker to the solid support. | e.g., Fmoc-linker-OH, DCC, DMAP |

| 2. Building Block Attachment | Coupling of the ε-amino group of protected this compound to the linker. | Protected triaminohexanoate, coupling agent (e.g., HBTU, HATU), base (e.g., DIPEA) |

| 3. Selective Deprotection | Removal of the α-amino protecting groups (e.g., Boc). | Acidic conditions (e.g., TFA in DCM) |

| 4. Chain Elongation | Coupling of subsequent amino acids or other building blocks to the α-amino groups. | Protected amino acids, coupling agents, base |

| 5. Cleavage and Deprotection | Release of the final product from the resin and removal of all protecting groups. | Strong acid cocktail (e.g., TFA/TIS/H2O) |

Precursor for Advanced Materials with Tailored Structures

The unique arrangement of functional groups in this compound also makes it a valuable precursor for the synthesis of advanced materials with precisely controlled architectures.

Cross-linking Agents and Monomers for Specialty Polymers

The presence of three primary amino groups suggests that this compound can act as a potent cross-linking agent for various polymer systems. In epoxy resins, for example, the amino groups can react with the epoxide rings to form a highly cross-linked, three-dimensional network. nih.gov This can lead to materials with enhanced thermal stability, mechanical strength, and chemical resistance. The synthesis of triamine-functionalized rigid crosslinkers has been shown to be a viable strategy for creating robust materials. rsc.org

Furthermore, after appropriate modification, this triamino acid derivative can serve as a monomer for the synthesis of specialty polymers. For example, polymerization through the amino and carboxyl functions could lead to the formation of novel polyamides or poly(amino acid)s with unique properties conferred by the pendant amino groups. Lysine-based polymers, for instance, are known for their biocompatibility and are used in various biomedical applications. nih.gov

Self-Assembling Molecular Systems

Self-assembly is a process where molecules spontaneously organize into well-defined structures. Amino acid derivatives, particularly those with a balance of hydrophilic and hydrophobic moieties, are known to self-assemble into a variety of nanostructures, such as micelles, vesicles, and fibers. nih.gov

This compound possesses both hydrophilic (amino groups) and hydrophobic (tert-butyl group and the hexyl chain) components. This amphiphilic character could drive its self-assembly in aqueous or organic media. The resulting nanostructures could find applications in areas such as drug delivery, where they can encapsulate therapeutic agents, or in nanotechnology for the creation of functional surfaces and materials. The self-assembly of amino-terminated monolayers is a known phenomenon that depends on the chemical structure of the molecules involved.

The ability to modify the amino groups with different functionalities prior to self-assembly would allow for the fine-tuning of the resulting structures and their properties. For instance, attaching aromatic groups could enhance π-π stacking interactions, leading to more stable and ordered assemblies.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and for identifying trace-level impurities.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that are ideal for analyzing molecules like tert-butyl 2,2,6-triaminohexanoate without causing significant fragmentation of the parent molecule. springernature.com

Electrospray Ionization (ESI): This is the most common ionization method for amino acids and their derivatives when coupled with liquid chromatography. researchgate.net Given the three basic amino groups and the ester functionality, the compound is expected to ionize efficiently in positive ion mode to form a protonated molecule, [M+H]⁺. The high polarity of the molecule makes it highly soluble in solvents typically used for ESI, such as methanol (B129727) or acetonitrile (B52724) with small amounts of an acid like formic acid to facilitate protonation. researchgate.net ESI is particularly advantageous as it can be directly coupled with High-Performance Liquid Chromatography (HPLC), allowing for the analysis of the compound directly from a separation system. chromatographyonline.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another powerful soft ionization technique, often used for analyzing biomolecules like peptides and proteins. researchgate.net For a smaller molecule like this compound, MALDI-TOF (Time-of-Flight) would be highly effective for accurate mass determination. researchgate.net The sample would be co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and ionized by a laser pulse. This technique typically produces singly charged ions, simplifying spectral interpretation. springernature.com

The expected accurate mass of the protonated molecule ([C₁₀H₂₃N₃O₂]⁺) would be a primary confirmation of the compound's elemental composition, as shown in the table below.

| Ion Species | Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C₁₀H₂₃N₃O₂ | 218.1863 |

This table is generated based on the chemical formula of this compound and standard atomic weights. The calculated mass is a theoretical value used for comparison with experimental HRMS data.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is crucial for structural elucidation. In an MS/MS experiment, the protonated parent molecule ([M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted based on the analysis of similar compounds. nih.govresearchgate.net

A key fragmentation would be the loss of the tert-butyl group, which is a common fragmentation pathway for tert-butyl esters and ethers. This typically occurs as a loss of isobutylene (B52900) (56 Da) or a tert-butyl radical (57 Da). nih.govresearchgate.net Other expected fragmentations include the loss of ammonia (B1221849) (NH₃) from the amino groups and losses related to the hexanoate (B1226103) backbone.

Table of Predicted MS/MS Fragments for [M+H]⁺ of this compound

| Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss | Structural Implication |

| 162.1234 | Isobutylene | C₄H₈ | Loss of the tert-butyl group from the ester. |

| 161.1152 | Tert-butyl radical | C₄H₉• | Loss of the tert-butyl group. nih.gov |

| 201.1598 | Ammonia | NH₃ | Loss of one of the amino groups. uni-muenster.de |

| 144.0972 | Isobutylene + Water | C₄H₈ + H₂O | Subsequent loss after losing the tert-butyl group. |

| 116.1021 | - | - | Fragmentation of the hexanoate chain. |

This table contains predicted fragmentation patterns based on known behaviors of tert-butyl esters and amino acids in MS/MS analysis. The m/z values are calculated theoretical masses.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While one-dimensional (¹H and ¹³C) NMR provides initial data, multidimensional NMR is required for the complete and unambiguous assignment of all proton and carbon signals, especially in a molecule with multiple similar chemical environments.

2D NMR (COSY, HSQC, HMBC) for Complete Structural Assignment

A combination of 2D NMR experiments is essential to piece together the structure of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. taylorfrancis.com For the target molecule, COSY would reveal the sequence of the hexanoate backbone by showing correlations between the protons at positions 2, 3, 4, 5, and 6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. taylorfrancis.com It allows for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. taylorfrancis.com It is particularly powerful for identifying quaternary carbons (like the carbonyl and the central carbon of the tert-butyl group) and for connecting different parts of the molecule. For instance, a key HMBC correlation would be observed between the protons of the tert-butyl group and the ester carbonyl carbon, confirming the ester linkage.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

| C1 (C=O) | - | ~173 | - | H2, H3, t-Bu H |

| C2 | ~3.5 | ~55 | H3 | H3, H4, C1 |

| C3 | ~1.6 | ~30 | H2, H4 | H2, H4, H5, C1, C5 |

| C4 | ~1.4 | ~25 | H3, H5 | H3, H5, H6 |

| C5 | ~1.5 | ~32 | H4, H6 | H4, H6, C3 |

| C6 | ~2.8 | ~40 | H5 | H4, H5 |

| t-Butyl (CH₃) | ~1.45 | ~28 | - | C(t-Bu), C1 |

| t-Butyl (C) | - | ~81 | - | t-Bu H |

| NH₂ | Variable (1-5) | - | - | Adjacent C/H |

Disclaimer: The chemical shifts are estimations based on general values for similar functional groups and may vary depending on solvent and other experimental conditions. orgchemboulder.com The correlations are predicted based on the principles of 2D NMR.

Advanced Pulse Sequences for Complex Systems

For more complex scenarios, such as analyzing the compound in a biological matrix or studying its interactions, advanced NMR pulse sequences may be employed. Techniques like TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a spin system, which would be useful for confirming the entire hexanoate chain from a single cross-peak. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons, helping to determine the molecule's preferred conformation in solution.

Chromatographic Method Development for Separation and Purity Analysis

Chromatography is the primary method for separating this compound from starting materials, by-products, and other impurities, and for quantifying its purity. Given the polar and basic nature of the three amino groups, specialized chromatographic methods are required. nih.govresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds. researchgate.net In HILIC, a polar stationary phase (e.g., silica (B1680970), or silica bonded with polar functional groups) is used with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). This allows for the retention and separation of polar analytes that are not well-retained in reversed-phase mode.

Gas Chromatography (GC): Direct analysis by GC is generally not feasible due to the low volatility and high polarity of the compound. However, GC analysis can be performed after derivatization. The amino groups can be acylated or silylated to increase volatility and thermal stability, allowing for separation on a GC column. nih.govoup.com

Table of Potential Chromatographic Methods for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase/Conditions | Detector | Primary Application |

| RP-HPLC | C18, C8 | Acetonitrile/Water with 0.1% TFA | UV, MS, CAD | Purity assessment, impurity profiling. |

| HILIC | Silica, Amide, Diol | Acetonitrile/Aqueous buffer (e.g., ammonium (B1175870) formate) | UV, MS, CAD | Separation of polar compounds, purity. researchgate.net |

| GC (after derivatization) | Non-polar (e.g., DB-5) | Temperature gradient | FID, MS | Analysis of volatile derivatives. nih.gov |

This table summarizes common chromatographic approaches suitable for a compound with the functional groups of this compound. CAD: Charged Aerosol Detector; FID: Flame Ionization Detector.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like this compound. The optimization of an HPLC method is a systematic process aimed at achieving adequate resolution, sensitivity, and analysis time.

The initial phase of method development would involve the selection of a suitable stationary phase and mobile phase. Given the polar nature of the free amino groups and the non-polar tert-butyl ester group, a reversed-phase (RP) approach using a C18 or C8 column would be a logical starting point. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile or methanol).

Optimization would proceed by systematically adjusting various parameters to achieve the desired separation characteristics. Key parameters to be optimized include:

Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier would be varied to control the retention time of the analyte. A higher percentage of the organic modifier would typically lead to a shorter retention time.

pH of the Aqueous Buffer: The pH of the mobile phase is critical for controlling the ionization state of the amino groups in this compound. Adjusting the pH can significantly impact the retention behavior and peak shape.

Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution and backpressure.

Flow Rate: The flow rate of the mobile phase impacts the analysis time and the efficiency of the separation.

A design of experiments (DoE) approach could be employed to efficiently explore the effects of these parameters and their interactions, leading to a robust and optimized HPLC method.

Table 1: Hypothetical HPLC Method Optimization Parameters for this compound

| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 4.6 x 150 mm | Smaller particle size and shorter column length for faster analysis and improved efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA can improve peak shape for basic compounds by acting as an ion-pairing agent. |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is often preferred for its lower viscosity and UV transparency. |

| Gradient | 5-95% B in 20 min | 10-80% B in 15 min | Optimized gradient for better resolution of potential impurities and reduced run time. |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | Increased flow rate to shorten analysis time without significant loss of resolution. |

| Column Temperature | 25 °C | 35 °C | Elevated temperature to decrease viscosity and improve peak symmetry. |

| Detection | UV at 210 nm | UV at 210 nm and 220 nm | Monitoring at multiple wavelengths can aid in the detection of a wider range of impurities. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com However, due to the low volatility of this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is necessary to convert the non-volatile amino groups into more volatile functional groups. sigmaaldrich.com

A common derivatization strategy for compounds containing amino groups is silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amino groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com The resulting derivatives are significantly more volatile and thermally stable, making them amenable to GC analysis.

The optimization of the GC method would involve selecting an appropriate capillary column, typically a non-polar or medium-polarity column, and optimizing the temperature program. The temperature program is crucial for achieving good separation of the derivatized analyte from any by-products of the derivatization reaction and other potential impurities.

Table 2: Hypothetical GC Method Parameters for the Analysis of Derivatized this compound

| Parameter | Condition | Rationale |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | Effective silylating agent for primary amines, with TMCS as a catalyst to improve reaction efficiency. |

| Reaction Conditions | 70°C for 30 minutes | Ensures complete derivatization of all three amino groups. |

| GC Column | DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, low-polarity column suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good efficiency. |

| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |

| Oven Temperature Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min | Provides good separation of the derivatized compound from the solvent and any reaction by-products. |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information for peak identification. |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced use of organic solvents compared to HPLC. chromatographyonline.comselvita.comyoutube.com Given that this compound possesses a chiral center at the C2 position, SFC would be an excellent choice for separating its enantiomers.

The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol or ethanol. nih.gov The key to chiral separation in SFC is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. chromatographyonline.com

Method development in chiral SFC involves screening different CSPs and organic modifiers to find the combination that provides the best enantiomeric resolution. nih.gov The back pressure and temperature are also important parameters that can be adjusted to fine-tune the separation.

Table 3: Hypothetical SFC Method Parameters for Chiral Separation of this compound

| Parameter | Condition | Rationale |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel | A versatile and widely used CSP known for its broad enantioselectivity. |

| Column Dimensions | 4.6 x 150 mm, 5 µm | Standard dimensions for analytical chiral SFC. |

| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Diethylamine (DEA) | Methanol is a common modifier, and DEA is often added to improve the peak shape of basic compounds. |

| Gradient/Isocratic | 85:15 (CO2:Methanol) isocratic | An isocratic method is often sufficient for chiral separations once the optimal mobile phase composition is found. |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC, leading to faster analysis times. |

| Back Pressure | 150 bar | Maintained to ensure the CO2 remains in its supercritical state. |

| Column Temperature | 40 °C | Can influence selectivity and efficiency. |

| Detection | UV at 220 nm | Suitable for detecting the analyte. |

Chiroptical Spectroscopy for Enantiomeric Purity Determination

Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and absolute configuration of chiral molecules. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. For a pair of enantiomers, the CD spectra will be mirror images of each other.

To determine the enantiomeric purity of a sample of this compound, the CD spectrum of the sample would be compared to the CD spectrum of a pure enantiomer (if available). The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee). The presence of specific Cotton effects (positive or negative peaks) in the CD spectrum can also provide information about the stereochemistry of the molecule. The chromophores in this compound, such as the carbonyl group of the ester, are expected to give rise to measurable CD signals.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curves of a pair of enantiomers are mirror images of each other. ORD can be used to determine the enantiomeric purity of a sample by comparing its specific rotation at a particular wavelength to that of the pure enantiomer.

The ORD spectrum of this compound would be expected to show a plain curve at wavelengths away from an absorption band and a Cotton effect curve (with a peak and a trough) in the region of an absorption band. The sign and magnitude of the Cotton effect can be correlated with the absolute configuration of the chiral center.

Theoretical and Computational Studies on Tert Butyl 2,2,6 Triaminohexanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For a complex molecule like tert-butyl 2,2,6-triaminohexanoate, these methods provide insights into its ground state properties and the mechanisms of its potential reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By applying DFT, one can predict geometries, energies, and various spectroscopic parameters. For this compound, DFT calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-31G(d) to achieve a balance between accuracy and computational cost. nih.gov

Studies on similar amino acid esters reveal that the presence of multiple amino groups and the bulky tert-butyl ester group significantly influences the molecule's electronic properties. rsc.org The lone pairs on the nitrogen atoms of the amino groups and the oxygen atoms of the ester group will be the primary sites for electrophilic attack. The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can provide a quantitative measure of the molecule's reactivity. The HOMO is expected to be localized on the amino groups, indicating their nucleophilic character, while the LUMO would likely be centered on the carbonyl carbon of the ester, highlighting its electrophilicity. researchgate.net

Table 1: Predicted Ground State Properties from DFT Calculations on Analogous Amino Acid Esters

| Property | Predicted Value/Characteristic for this compound | Reference Analogues |

| Optimized Geometry | The hexanoate (B1226103) chain will likely adopt a staggered conformation to minimize steric strain. The tert-butyl group will impose significant steric hindrance around the ester functionality. | Dipeptides, Amino Acid Esters nih.gov |

| Dipole Moment | Expected to be significant due to the presence of multiple polar N-H and C=O bonds. | Amino Acids researchgate.net |

| HOMO Energy | Relatively high, indicating a propensity to donate electrons (nucleophilic). | Substituted Amino Acids researchgate.net |

| LUMO Energy | Relatively low, indicating a propensity to accept electrons (electrophilic at the carbonyl carbon). | Amino Acid Esters rsc.org |

| Mulliken Atomic Charges | Nitrogen atoms will exhibit negative charges, while the carbonyl carbon and the hydrogens of the amino groups will show positive charges. | N-substituted Amino Acid Derivatives researchgate.net |

Note: The values in this table are predictive and based on calculations performed on structurally similar molecules.

Transition state theory, in conjunction with quantum chemical calculations, allows for the exploration of reaction pathways and the determination of activation energies. For this compound, potential reactions of interest would include hydrolysis of the ester, acylation of the amino groups, and reactions involving the primary amino groups at the 2 and 6 positions.

Calculations on the hydrolysis of other tert-butyl esters have shown that the reaction can proceed through either an acid-catalyzed or base-catalyzed mechanism. researchgate.net Transition state calculations would involve locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The geometry of the transition state would reveal the concerted or stepwise nature of the bond-forming and bond-breaking processes. For instance, in a base-catalyzed hydrolysis, the transition state would likely involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions.

The conformation of this compound in solution is expected to be highly dependent on the solvent's polarity. In polar protic solvents like water, the amino and ester groups will form hydrogen bonds with solvent molecules. These interactions will stabilize more extended conformations of the hexanoate backbone.

MD simulations on similar molecules, such as amino acid derivatives, have demonstrated that in aqueous solutions, water molecules form a structured solvation shell around the polar functional groups. researchgate.net The bulky and hydrophobic tert-butyl group, however, will likely induce a local ordering of water molecules, a phenomenon known as the hydrophobic effect. In contrast, in nonpolar solvents, intramolecular hydrogen bonding between the amino groups and the carbonyl oxygen may become more prevalent, leading to more compact, folded conformations.

Functionalization of the amino groups of this compound would significantly alter its conformational landscape. For example, acylation of the amino groups would increase their steric bulk and remove their hydrogen-bonding donor capabilities, leading to different preferred conformations.

MD simulations of functionalized amino esters have shown that the nature of the substituent dictates the accessible conformational space. researchgate.net By mapping the potential energy surface as a function of key dihedral angles, one can identify the low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules or surfaces.

Docking and Molecular Modeling for Interactions with Defined Chemical Environments (Non-biological)

Molecular docking and modeling can be used to predict how this compound might interact with specific, non-biological chemical environments, such as the surface of a catalyst or a stationary phase in a chromatography column.

For instance, if one were to model the interaction of this molecule with a silica (B1680970) surface, the amino groups would be expected to form strong hydrogen bonds with the silanol (B1196071) groups on the surface. The tert-butyl group, being bulky and nonpolar, would likely have a repulsive or weakly attractive van der Waals interaction with the surface. Docking simulations could predict the preferred binding orientation and estimate the binding affinity.

Studies involving the interaction of amino acids and their esters with metal surfaces have shown that the amino and carboxyl groups are key anchoring points. rsc.org In the case of this compound, the multiple amino groups offer several potential binding sites, and the final interaction geometry would be a balance between these attractive interactions and the steric repulsion from the tert-butyl group.

Table 2: Predicted Interaction Parameters in a Non-biological Environment (e.g., Silica Surface)

| Interaction Type | Key Functional Groups Involved | Predicted Strength | Reference Analogues |

| Hydrogen Bonding | 2-amino, 6-amino, and ester carbonyl with surface silanol groups. | Strong | Amino acids with silica rsc.org |

| Van der Waals | Tert-butyl group and hexanoate chain with the surface. | Weak to Moderate | Alkyl chains on surfaces |

| Electrostatic | Charged amino groups (if protonated) with deprotonated silanol groups. | Strong | Protonated amines with anionic surfaces |

Note: The parameters in this table are qualitative predictions based on the principles of molecular interactions and studies of similar systems.

Future Research Directions and Unexplored Avenues in the Chemistry of Tert Butyl 2,2,6 Triaminohexanoate

Development of Novel and Sustainable Synthetic Pathways

The efficient and sustainable synthesis of structurally complex molecules like tert-butyl 2,2,6-triaminohexanoate is a primary challenge. Future research will likely focus on moving beyond traditional batch methods towards more advanced and greener synthetic strategies.

Continuous flow chemistry offers substantial advantages over conventional batch processing, including superior control over reaction parameters, enhanced safety, and improved scalability. amidetech.compolimi.it The application of flow chemistry to the synthesis of this compound could provide a transformative approach to its production. Research in this area could focus on developing a multi-step, continuous-flow system where intermediates are generated and consumed in a seamless sequence.

Flow-based solid-phase peptide synthesis (SPPS) has demonstrated remarkable efficiency in producing long peptide chains in mere hours by using high-performance liquid chromatography (HPLC) pumps to deliver reagents. amidetech.com A similar strategy could be envisioned for the target molecule. For instance, a starting material could be immobilized on a solid support within a flow reactor, followed by the sequential introduction of reagents under precisely controlled temperatures and residence times to build the triaminohexanoate structure. In-line monitoring techniques, such as UV-Vis spectroscopy, could be integrated to track reaction progress in real-time, allowing for rapid optimization and quality control. chimia.ch

Table 1: Potential Advantages of Flow Synthesis for this compound

| Feature | Benefit in Flow Chemistry |

| Heat Transfer | Superior temperature control, minimizing side reactions. |

| Mass Transfer | Efficient mixing of reagents, leading to faster reaction rates. |

| Safety | Small reaction volumes reduce the risks associated with hazardous reagents or exothermic reactions. |

| Automation | Enables high-throughput synthesis and library generation for screening purposes. |

| Scalability | Production can be scaled up by running the system for longer periods or by parallelizing reactors. polimi.it |

The development of novel catalysts is crucial for creating efficient, selective, and sustainable synthetic routes. For a molecule with multiple functional groups and stereocenters, catalytic control is paramount.

Future research could explore advanced catalytic systems for the key bond-forming steps in the synthesis of this compound.

Organocatalysis : Chiral phosphoric acids have emerged as powerful organocatalysts for asymmetric N-H insertion reactions, providing access to enantioenriched α-amino esters. rsc.org This methodology could be adapted to introduce the α-amino groups stereoselectively. A key advantage is the avoidance of metal catalysts, which can be toxic and difficult to remove from the final product. rsc.org

Metal Catalysis : Earth-abundant metals like molybdenum have been used to catalyze the amination of α-hydroxy esters to produce unnatural α-amino acid esters in high yields. nih.gov Investigating molybdenum- or other transition metal-based catalysts for the multiple amination steps required for this compound could lead to highly efficient transformations under mild conditions.

Enzymatic Catalysis : Biocatalysis offers unparalleled selectivity and operates under environmentally benign aqueous conditions. While not yet explored for this specific molecule, screening for or engineering enzymes (e.g., transaminases) capable of installing the various amino groups could represent the ultimate sustainable pathway.

Traditional methods often rely on stoichiometric reagents and harsh conditions, such as using sulfuric acid as a catalyst for esterification, which requires continuous water removal to drive the reaction to completion. acs.orggoogle.com Modern catalytic approaches promise higher yields, improved stereocontrol, and a significantly reduced environmental footprint.

Expanded Utility in Emerging Fields of Chemical Science

The unique architecture of this compound, with its multiple hydrogen-bonding sites and potential for pH-responsiveness, makes it an attractive building block for advanced materials.

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding. The three amino groups and the carbonyl group of the ester in this compound make it an ideal candidate for constructing complex supramolecular architectures.

Future research could investigate the self-assembly properties of the molecule. It is conceivable that it could act as a "gelator," forming supramolecular gels in specific solvents through a network of intermolecular hydrogen bonds. Furthermore, its ability to be functionalized could lead to the creation of building blocks for molecular capsules or cages capable of encapsulating guest molecules. The principles of using polyamino acids to form ordered structures like α-helices and β-sheets, which then self-assemble, could be applied here. sigmaaldrich.com The coordination of the amino groups to metal ions could also be explored, potentially leading to the formation of novel coordination polymers with interesting magnetic or electronic properties, analogous to how terpyridine-based molecules are used to create switchable magnetic complexes. nih.gov

Smart materials can change their properties in response to external stimuli, such as pH, temperature, or light. bilkent.edu.tr The triamino structure of this compound provides a built-in pH-responsive element.

A significant research avenue is the incorporation of this molecule as a monomer or cross-linker into polymer networks to create "smart" hydrogels. At neutral or high pH, the amino groups would be largely deprotonated and neutral. Upon acidification, the amino groups would become protonated, leading to electrostatic repulsion within the polymer network. This change could cause a dramatic swelling of the hydrogel or a change in its mechanical properties. Such materials could find applications in controlled drug release, where a change in pH triggers the release of an encapsulated therapeutic agent, or in developing sensors. nih.gov The design of short peptides for creating functional, non-toxic coatings demonstrates a similar principle, where amino acid functionalities are used to create materials with specific responsive properties. rsc.org The development of such materials often leverages programmable designs to create 3D-printed objects that change shape over time, a concept known as 4D printing. nih.gov

Table 2: Potential Stimuli-Response Mechanisms

| Stimulus | Potential Molecular Change | Resulting Material Property |

| pH Decrease | Protonation of amino groups (NH₂ → NH₃⁺) | Swelling, increased solubility, conformational change |

| pH Increase | Deprotonation of amino groups (NH₃⁺ → NH₂) | Shrinking, decreased solubility, conformational change |

| Metal Ions | Coordination to amino groups | Cross-linking, color change, altered magnetic properties |

Methodological Advancements in Characterization and Analysis

The structural complexity of this compound necessitates the use of sophisticated analytical techniques for its unambiguous characterization and purity assessment. Future research should focus on developing robust analytical protocols.

Given the presence of at least one stereocenter (the α-carbon), and potentially more depending on the synthetic route, separating and identifying stereoisomers is critical.

Chromatography : Advanced High-Performance Liquid Chromatography (HPLC) methods using chiral stationary phases will be essential for separating enantiomers and diastereomers. researchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Tandem MS (MS/MS) can help elucidate the structure by fragmenting the molecule in a controlled manner. Furthermore, ion mobility spectrometry-mass spectrometry (IMS-MS) could be a powerful tool to separate isomers that are difficult to distinguish by mass alone. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : While standard ¹H and ¹³C NMR are fundamental, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) will be required to assign all signals in this complex structure definitively.

Infrared (IR) Spectroscopy : IR spectroscopy can be used to confirm the presence of key functional groups and to study secondary structures (e.g., α-helices, β-sheets) if the molecule is incorporated into larger polypeptide chains. nih.gov

A significant analytical challenge will be the characterization of the protonation states of the three distinct amino groups at different pH values, which is vital for understanding its behavior in biological or material systems. This would likely require a combination of potentiometric titrations and pH-dependent NMR studies.

Challenges and Opportunities in the Scalable Synthesis of Multifunctional Amino Acid Derivatives

The industrial production of complex, multifunctional amino acid derivatives like this compound is a significant hurdle that separates laboratory-scale novelties from commercially viable products. nih.govcredenceresearch.com The challenges are multifaceted, spanning chemical synthesis, purification, and economic feasibility, but they also present fertile ground for innovation.

Challenges:

Orthogonal Protection Group Strategy: The presence of three amino groups with differing steric and electronic environments, alongside a carboxylic acid, necessitates a sophisticated and robust orthogonal protection strategy. nih.govspringernature.com The primary challenge lies in selectively protecting and deprotecting each amine without affecting the others or the tert-butyl ester. Standard protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), while common, may present challenges in achieving perfect selectivity in such a polyfunctional system, potentially leading to mixtures of partially protected intermediates that complicate purification. researchgate.netresearchgate.netcreative-peptides.com

Control of Stereochemistry: The synthesis of α,α-disubstituted amino acids, particularly those with two heteroatom substituents on the alpha-carbon, is notoriously difficult. nih.gov Achieving high enantioselectivity for the 2,2-diamino stereocenter on a large scale is a major synthetic obstacle. Classical resolution methods are often inefficient at scale, while asymmetric syntheses for this class of compounds are still an area of active research.

Purification Complexity: The high polarity of the triamino acid scaffold, especially in its unprotected or partially protected forms, makes purification by standard chromatographic techniques challenging. nih.govthermofisher.cn Issues such as poor solubility in common organic solvents, strong binding to silica (B1680970) gel, and the difficulty of separating structurally similar side-products can lead to low recovery yields. researchgate.net

Cost and Atom Economy: Multi-step synthetic sequences involving complex protection/deprotection steps and challenging purifications inevitably lead to high production costs and significant chemical waste. credenceresearch.comcreative-peptides.com For a derivative to be viable for large-scale applications, developing a concise and atom-economical route is paramount.

Opportunities:

Advanced Catalytic Methods: The development of novel catalytic systems offers a promising path forward. This includes synergistic catalysis and visible-light-mediated photocatalysis, which could enable the direct and stereoselective formation of the challenging C-N bonds under mild conditions. nih.gov Furthermore, multicomponent reactions (MCRs) present a powerful strategy for constructing the core structure in a single, highly efficient step, significantly improving atom economy. researchgate.net

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes offers a green and highly selective alternative to traditional chemical methods. oie.go.thnih.gov While a single enzyme to construct the final molecule is unlikely, a chemoenzymatic approach could be powerful. For instance, enzymes could be used for the stereoselective introduction of one or more amino groups or for the resolution of a racemic intermediate, drastically simplifying the synthesis. wikipedia.org

Flow Chemistry and Process Automation: Continuous flow synthesis provides enhanced control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing reactive intermediates and improving reaction selectivity. Automating a multi-step synthesis in a flow system can reduce manual handling, improve reproducibility, and facilitate safer scale-up.

Innovative Purification Technologies: Overcoming purification bottlenecks may require moving beyond standard column chromatography. Techniques such as ion-exchange chromatography, neutralization dialysis, or the development of crystallization-induced resolution methods could provide more efficient and scalable means of isolating the high-purity final product. researchgate.netdiaion.com

The following table summarizes key challenges and the corresponding opportunities for innovation in the scalable synthesis of this compound and related derivatives.

| Challenge | Opportunity | Potential Impact |

| Complex protecting group manipulations | Development of novel orthogonal protecting groups; biocatalytic transformations | Simplified synthetic routes, reduced steps, higher yields |

| Stereocontrol at α-carbon | Asymmetric catalysis; chemoenzymatic resolution | Access to enantiomerically pure material for pharmaceutical applications |

| Difficult purification | Advanced chromatography (e.g., ion-exchange); crystallization techniques | Improved product purity and recovery, reduced manufacturing cost |

| High cost and waste generation | Multicomponent reactions (MCRs); flow chemistry | More sustainable and economically viable production processes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.